Benzyl 3-nitropiperidine-1-carboxylate
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Overview
Description
Benzyl 3-nitropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16N2O4 and a molecular weight of 264.28 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group and a nitro group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-nitropiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloride and a nitro compound under controlled conditions. One common method involves the use of piperidine hexahydrate and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through crystallization and filtration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-nitropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The benzyl group can be removed through hydrogenolysis using hydrogen gas and a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines and deprotected piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Benzyl 3-nitropiperidine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 3-nitropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction is facilitated by the binding of the benzyl group to the catalytic site of the enzyme, leading to the inhibition of cholinesterase activity . Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Piperidine: A six-membered heterocyclic amine used as a building block in organic synthesis.
Benzylpiperidine: A derivative of piperidine with a benzyl group, used in the synthesis of pharmaceuticals.
Nitropiperidine: A piperidine derivative with a nitro group, studied for its biological activities.
Uniqueness: Benzyl 3-nitropiperidine-1-carboxylate is unique due to the presence of both a benzyl group and a nitro group on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
Molecular Formula |
C13H16N2O4 |
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Molecular Weight |
264.28 g/mol |
IUPAC Name |
benzyl 3-nitropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H16N2O4/c16-13(19-10-11-5-2-1-3-6-11)14-8-4-7-12(9-14)15(17)18/h1-3,5-6,12H,4,7-10H2 |
InChI Key |
ZIZFCUUNRZKZJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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